molecular formula C17H10Cl2N2O4 B3473974 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid

3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid

Cat. No.: B3473974
M. Wt: 377.2 g/mol
InChI Key: ILKWXCNMIXGSRK-UHFFFAOYSA-N
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Description

3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety linked to a pyrrole ring, which is further substituted with chloro groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which is then chlorinated. The chlorinated pyrrole is subsequently reacted with 4-chlorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

3-[[4-chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-10-4-6-12(7-5-10)21-15(22)13(19)14(16(21)23)20-11-3-1-2-9(8-11)17(24)25/h1-8,20H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKWXCNMIXGSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
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3-[[4-Chloro-1-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid

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